

Application of Nitenpyram-d3 in Food Safety Analysis

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Compound of Interest		
Compound Name:	Nitenpyram-d3	
Cat. No.:	B10795696	Get Quote

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Nitenpyram is a neonicotinoid insecticide used in agriculture to protect crops and in veterinary medicine to control fleas on pets.[1] Its presence in the food chain is a concern for consumer safety, necessitating robust analytical methods for its detection and quantification in various food matrices. Regulatory bodies have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure they are safe for consumption.[2][3] This document provides detailed application notes and protocols for the analysis of nitenpyram in food samples, with a focus on the use of **Nitenpyram-d3** as an internal standard to ensure accuracy and reliability in quantitative analysis.

The use of a stable isotope-labeled internal standard, such as **Nitenpyram-d3**, is a crucial aspect of modern analytical methods, particularly those employing mass spectrometry.[4] This internal standard is chemically identical to the target analyte, nitenpyram, but has a different mass due to the presence of deuterium atoms. By adding a known amount of **Nitenpyram-d3** to a sample at the beginning of the analytical process, it is possible to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the nitenpyram residue.



Principle of the Method: Isotope Dilution Mass Spectrometry (IDMS)

The analytical approach described here is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of **Nitenpyram-d3** is added to the food sample prior to extraction. The sample is then processed through extraction and clean-up steps. During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both nitenpyram and **Nitenpyram-d3** are monitored. Because both compounds exhibit nearly identical chemical behavior during sample preparation and chromatographic analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal due to the sample matrix will affect both the analyte and the internal standard to a similar degree. By measuring the ratio of the response of nitenpyram to that of **Nitenpyram-d3**, an accurate quantification of the nitenpyram concentration in the original sample can be achieved.

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] The following protocol is a generalized QuEChERS procedure coupled with LC-MS/MS analysis for the determination of nitenpyram in food samples, incorporating **Nitenpyram-d3** as an internal standard.

- 1. Sample Preparation and Homogenization
- For solid food samples (e.g., fruits, vegetables), weigh a representative portion (e.g., 1 kg) and homogenize it to a uniform paste.[5]
- For liquid samples (e.g., juices), ensure the sample is well-mixed.
- 2. Extraction
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **Nitenpyram-d3** internal standard solution (e.g., 100 μ L of a 1 μ g/mL solution in acetonitrile).



- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄ (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of d-SPE sorbent may vary depending on the food matrix.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
- 4. Final Extract Preparation
- Transfer the cleaned extract into a clean vial.
- The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent if concentration is needed.
- 5. LC-MS/MS Analysis
- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.
- Chromatographic Conditions (Typical):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).



Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Mass Spectrometric Conditions:

o Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

- Nitenpyram: Precursor ion: 271.0 m/z; Product ions: 225.2 m/z (quantifier) and 126.0 m/z (qualifier).[6]
- Nitenpyram-d3: The precursor ion will be 274.0 m/z. The product ions will also be shifted by 3 mass units. The exact transitions should be optimized on the specific instrument.

Data Presentation

The use of **Nitenpyram-d3** as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance data for the analysis of nitenpyram in various food matrices using an isotope dilution LC-MS/MS method.

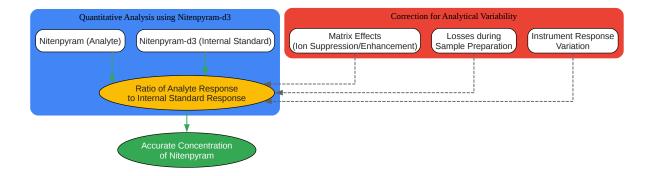
Food Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)
Vegetables (general)	0.01 - 0.5	85 - 110	< 15	0.01
Fruits (general)	0.01 - 0.5	90 - 105	< 15	0.01
Grains	0.01 - 0.5	80 - 115	< 20	0.01
Dried Vegetables	0.05 - 1.0	75 - 120	< 20	0.05



Note: The values presented in this table are representative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions. Validation of the method in the specific matrix of interest is essential.

Mandatory Visualizations





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